(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid
Overview
Description
(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methylsulfonyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. This interaction disrupts the normal function of the enzyme, leading to therapeutic effects in the case of drug applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid with similar reactivity but different applications.
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a methylsulfonyl group.
(2-Pyridyl)boronic acid: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
(2-(Methylsulfonyl)pyrimidin-5-yl)boronic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Properties
IUPAC Name |
(2-methylsulfonylpyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O4S/c1-13(11,12)5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPSILPCFWYJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)S(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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